

Osoresnontrine: A Technical Overview of its Discovery and Development

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Osoresnontrine (BI 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Developed by Boehringer Ingelheim, it was investigated as a potential treatment for cognitive impairment in Alzheimer's disease and schizophrenia. The rationale for its development was based on the hypothesis that increasing cGMP levels in the brain could enhance synaptic plasticity and, consequently, improve cognitive functions. Preclinical studies in rodent models demonstrated that osoresnontrine could elevate brain cGMP levels, facilitate long-term potentiation (LTP), and improve performance in memory tasks. Despite promising preclinical and early clinical data, Phase II trials in both Alzheimer's disease and schizophrenia did not meet their primary efficacy endpoints, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive history of the discovery and development of osoresnontrine, detailing its mechanism of action, preclinical findings, and clinical trial outcomes.

Introduction: The Rationale for PDE9A Inhibition

The discovery of **osoresnontrine** is rooted in the understanding of the role of the nitric oxide (NO)-cGMP signaling pathway in synaptic plasticity, a fundamental cellular mechanism for learning and memory[1][2]. N-methyl-D-aspartate (NMDA) receptor activation in postsynaptic neurons leads to an influx of calcium, which stimulates nitric oxide synthase (NOS) to produce NO. NO diffuses to the presynaptic terminal, where it activates soluble guanylyl cyclase (sGC)



to produce cGMP. This signaling cascade is crucial for inducing long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously[2][3].

Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cGMP and is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex[4][5]. The central hypothesis was that inhibiting PDE9A would prevent the breakdown of cGMP, thereby amplifying the downstream signaling of the NO pathway, enhancing LTP, and ultimately improving cognitive function[1][6]. This approach was considered a promising novel strategy for treating the cognitive deficits observed in neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia[4][5].

Discovery and Preclinical Development

While specific details regarding the initial lead discovery and optimization of the pyrazolopyrimidinone scaffold leading to **osoresnontrine** are not extensively published in peer-reviewed literature, a key preclinical study by Rapp et al. (2018) provides a detailed pharmacological characterization of the compound[1]. **Osoresnontrine** was identified as a potent and selective inhibitor of PDE9A[1].

In Vitro Characterization

In vitro assays confirmed that **osoresnontrine** is a potent inhibitor of both human and rat PDE9A[1]. The selectivity of **osoresnontrine** for PDE9A over other PDE families was a critical aspect of its preclinical profile, minimizing potential off-target effects.

Table 1: In Vitro Inhibitory Potency of **Osoresnontrine**[1]

Target	IC50 (nM)
Human PDE9A	65
Rat PDE9A	168

Preclinical Pharmacology and Efficacy

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A crucial step in the preclinical validation of **osoresnontrine** was to demonstrate its ability to engage its target in the central nervous system. Studies in rats showed that oral administration of **osoresnontrine** led to a dose-dependent increase in cGMP levels in both the prefrontal cortex and the cerebrospinal fluid (CSF)[1][6]. This confirmed that the compound could cross the blood-brain barrier and exert its intended pharmacodynamic effect.

Experimental Protocol: cGMP Measurement in Rat CSF and Brain

- Animal Model: Male Wistar rats.
- Dosing: Oral administration of BI 409306 or vehicle.
- Sample Collection: CSF was collected from the cisterna magna, and prefrontal cortex tissue was dissected at specified time points post-dosing.
- Analysis: cGMP levels were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. Data were normalized to the total protein concentration in the respective samples.

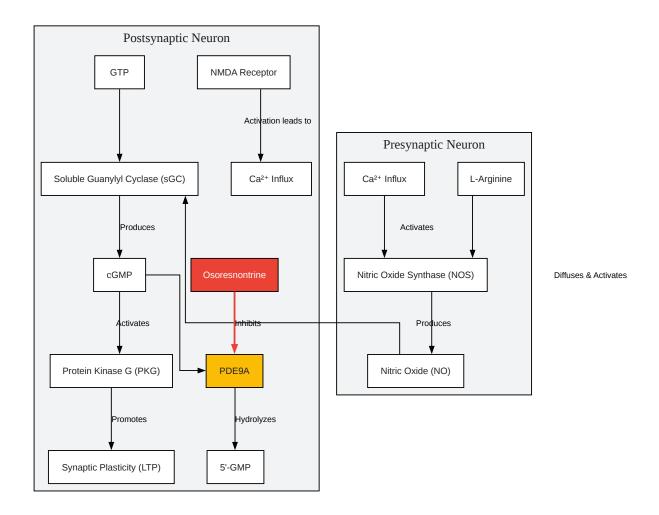
The primary hypothesis behind PDE9A inhibition was the enhancement of synaptic plasticity. This was tested by evaluating the effect of **osoresnontrine** on LTP in ex vivo hippocampal slices from rats[1]. The study found that **osoresnontrine** significantly enhanced LTP induced by both weak and strong tetanic stimulation, providing direct evidence of its ability to modulate synaptic strength[1].

Experimental Protocol: Ex Vivo Hippocampal LTP

- Preparation: Coronal brain slices (350-400 μm thick) containing the hippocampus were prepared from male Wistar rats.
- Incubation: Slices were incubated with various concentrations of BI 409306 or vehicle.
- Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
- LTP Induction: LTP was induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).



• Measurement: The magnitude of LTP was quantified as the percentage increase in the fEPSP slope from baseline after HFS.



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Caption: Mechanism of Action of Osoresnontrine on Synaptic Plasticity.

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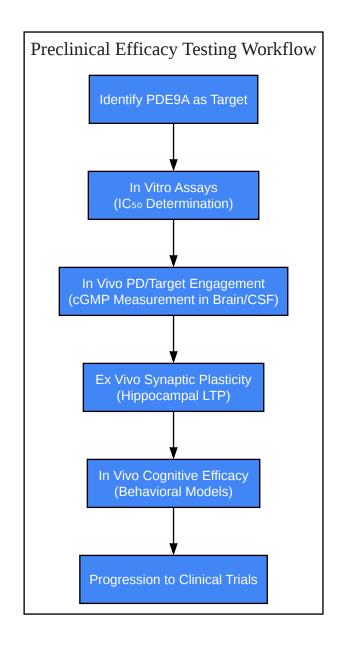
To assess the pro-cognitive effects of **osoresnontrine** in vivo, the compound was tested in two different rodent models of memory[1].

- MK-801-Induced Working Memory Deficit (T-Maze): The NMDA receptor antagonist MK-801 is known to induce deficits in working memory. Osoresnontrine was able to reverse these deficits in a T-maze spontaneous alternation task in mice, demonstrating its potential to ameliorate working memory impairments[1].
- Novel Object Recognition (NOR): The NOR task is used to assess long-term episodic memory. Mice treated with osoresnontrine showed improved performance in this task, indicating an enhancement of long-term memory function[1].

Experimental Protocol: Novel Object Recognition (NOR) Task

- Animal Model: Male C57BL/6 mice.
- Habituation: Mice were habituated to the testing arena in the absence of objects.
- Training (Familiarization) Phase: Mice were placed in the arena with two identical objects and the time spent exploring each object was recorded. BI 409306 or vehicle was administered before this phase.
- Testing (Choice) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects
 was replaced with a novel object. The time spent exploring the novel versus the familiar
 object was measured.
- Analysis: A discrimination index, representing the preference for the novel object, was calculated.





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Caption: Osoresnontrine Preclinical Development Workflow.

Clinical Development

Based on the robust preclinical data, **osoresnontrine** advanced into clinical trials for both Alzheimer's disease and schizophrenia.

Phase I Studies



Multiple Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of **osoresnontrine**[2][7][8].

- First-in-Human Trial (NCT01343706): This single ascending dose study established a good safety and tolerability profile, with the highest tolerated dose being 350 mg. The study also revealed that **osoresnontrine** was rapidly absorbed and eliminated. A key finding was the influence of cytochrome P450 2C19 (CYP2C19) genotype on the drug's metabolism, with poor metabolizers showing significantly higher plasma concentrations[2].
- Proof-of-Mechanism Study: A subsequent Phase I study provided evidence of target engagement in humans. Following oral administration, osoresnontrine was detected in the CSF and produced a dose-dependent increase in CSF cGMP levels, confirming that the preclinical findings translated to humans[8].

Table 2: Summary of Phase I Clinical Trial Findings



Trial Identifier	Population	Key Objectives	Key Findings	Reference
NCT01343706	Healthy Males	Safety, Tolerability, PK	Generally safe and well-tolerated up to 350 mg; Rapid absorption and elimination; PK influenced by CYP2C19 genotype.	[2]
-	Healthy Males	PK, PD (Proof- of-Mechanism)	Crossed blood- CSF barrier; Dose-dependent increase in CSF cGMP levels.	[8]
Multiple Trials	Healthy Young & Elderly	Safety, Tolerability, PK (Multiple Doses)	Good safety and tolerability with multiple dosing; Eye disorders were the most common dosedependent adverse events.	[7]

Phase II Studies

Despite the promising Phase I results, the efficacy of **osoresnontrine** was not demonstrated in Phase II proof-of-concept studies.

Two Phase II studies (NCT02240693 and NCT02337907) were conducted in patients with prodromal and mild Alzheimer's disease, respectively[6]. A pooled analysis of the data from 457 patients showed no significant improvement in the primary endpoint, the Neuropsychological Test Battery (NTB) total composite score, after 12 weeks of treatment compared to placebo[6]. Secondary endpoints also showed no treatment benefit. As a result, Boehringer Ingelheim



announced the discontinuation of the development of **osoresnontrine** for Alzheimer's disease in February 2018[5][9].

A Phase II trial (NCT02281773) evaluated **osoresnontrine** as a treatment for cognitive impairment associated with schizophrenia (CIAS)[10]. The study randomized 518 patients to receive various doses of **osoresnontrine** or placebo for 12 weeks. The trial did not meet its primary endpoint, which was a significant change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score[10][11]. While the drug was well-tolerated, the lack of efficacy led to a shift in focus for the compound's development[4].

Conclusion

The development of **osoresnontrine** represents a well-designed, hypothesis-driven drug discovery program. Based on a strong biological rationale, the compound was shown to be a potent and selective PDE9A inhibitor that engaged its target in the CNS and produced procognitive effects in preclinical models. However, this preclinical efficacy did not translate into clinical benefit in Phase II trials for either Alzheimer's disease or schizophrenia. The story of **osoresnontrine** underscores the significant challenges in translating preclinical findings in cognitive enhancement to successful clinical outcomes in complex neuropsychiatric and neurodegenerative disorders. The data generated from its development, however, contribute valuable knowledge to the understanding of the cGMP signaling pathway and the complexities of clinical trial design for cognitive endpoints.

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